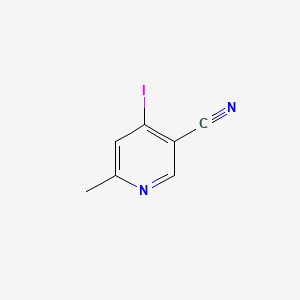

4-Iodo-6-methylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

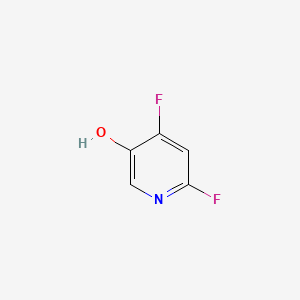

4-Iodo-6-methylnicotinonitrile is a chemical compound with the molecular formula C7H5IN2 and a molecular weight of 244.03 . It is primarily used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 4-chloro-5-iodo-6-methylnicotinonitrile, has been synthesized in a reaction involving ethanol and heating . The reaction yielded a product with a grey solid appearance .Molecular Structure Analysis

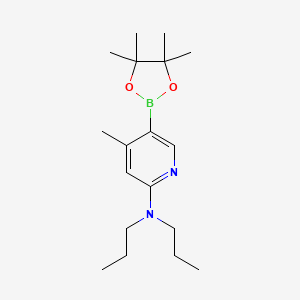

The molecular structure of this compound consists of a pyridine ring with an iodine atom at the 4th position and a methyl group at the 6th position . The presence of the nitrile group (-CN) makes it a derivative of nicotinonitrile .Scientific Research Applications

Synthesis and Chemical Properties

4-Iodo-6-methylnicotinonitrile serves as an important intermediate in the synthesis of pyridine derivatives, which are crucial in the field of medicinal chemistry and materials science. The compound's iodo and nitrile groups make it a versatile precursor for various chemical transformations. For instance, the compound has been utilized in the synthesis of pyridone alkaloids through enzymatic oxidation, highlighting its role in understanding the biochemical pathways involved in alkaloid biosynthesis (Robinson & Cepurneek, 1965). Additionally, derivatives of 4-methylnicotinonitrile have been synthesized for the investigation of their potential as novel plant growth regulators, demonstrating the compound's utility in agricultural sciences (Dyadyuchenko et al., 2018).

Role in Organic Synthesis

The reactivity of this compound toward nucleophilic substitution reactions has been exploited in organic synthesis, leading to the construction of complex molecular architectures. For example, an unusual regioselective reaction involving this compound and malononitrile dimer has been reported, resulting in products with potential applications in material science and pharmaceutical chemistry (Dyadyuchenko et al., 2021). This showcases the compound's importance in developing synthetic methodologies that enable the efficient construction of heterocyclic compounds.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It has been suggested that it may interact with enzymes such asAlcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in various biochemical processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound involved in the survival of Mycobacterium tuberculosis .

Mode of Action

The exact mode of action of 4-Iodo-6-methylnicotinonitrile is not well understood. It is likely that the compound interacts with its target enzymes, leading to changes in their activity. This could result in alterations in the biochemical processes these enzymes are involved in .

Biochemical Pathways

Given its potential targets, it may influence pathways related to alcohol metabolism and mycocyclosin synthesis . The downstream effects of these alterations would depend on the specific pathway and the role of the affected enzyme within it.

Pharmacokinetics

These properties would greatly impact the compound’s bioavailability, determining how much of the compound reaches its target sites in the body .

Result of Action

Given its potential targets, it may influence the activity of certain enzymes, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

4-iodo-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQOOWNBUXMCGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride](/img/structure/B596942.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B596953.png)

![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)